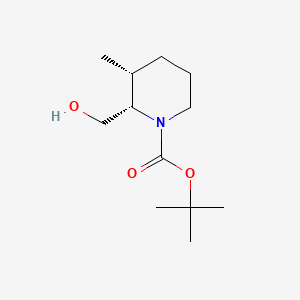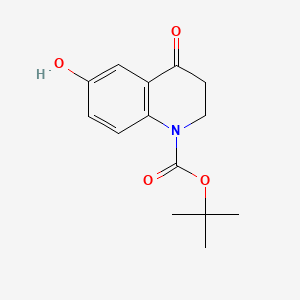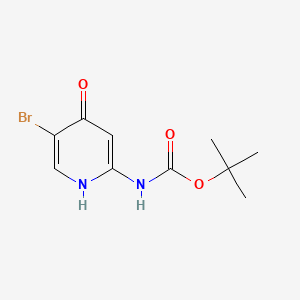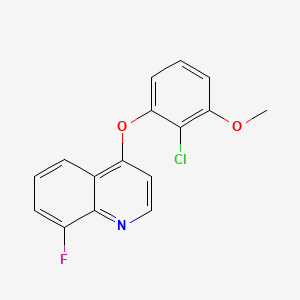
rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis (also known as this compound) is an organic compound with a molecular formula of C10H19NO3. It is a colorless and odorless crystalline solid that is soluble in water and other organic solvents. This compound is a chiral molecule, meaning it has two distinct stereoisomers (the cis and trans isomers). The cis isomer is the more stable of the two and is the one most often used in research and laboratory experiments.
Mecanismo De Acción
The mechanism of action of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis is not fully understood. However, it is believed that the hydroxymethyl group of the compound is responsible for its biological activity. The hydroxymethyl group can act as a hydrogen bond acceptor, allowing it to interact with other molecules and affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have shown that the compound has anti-inflammatory, antifungal, and anti-cancer properties. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a chiral molecule, which makes it useful for the synthesis of optically active compounds. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
The future directions for research on rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis include further investigation into its biochemical and physiological effects, as well as its potential applications in medicine and other fields. Further research is also needed to better understand its mechanism of action and to optimize its synthesis. Additionally, more research is needed to explore its potential use as an intermediate in the synthesis of other organic compounds. Finally, further research is needed to explore the potential use of this compound as a chiral building block in asymmetric catalysis.
Métodos De Síntesis
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of an acid catalyst to react a piperidine-1-carboxylate with a hydroxymethyl group to produce the cis isomer of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. Enzymatic synthesis involves the use of an enzyme, such as a lipase, to catalyze the reaction of a piperidine-1-carboxylate with a hydroxymethyl group to produce the cis isomer of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis has a wide range of applications in scientific research. It is used as a chiral building block in organic synthesis and as a starting material for the synthesis of other organic compounds. This compound has also been used in the synthesis of pharmaceuticals, including antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of optically active compounds for use in asymmetric catalysis.
Propiedades
IUPAC Name |
tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-6-5-7-13(10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUGKWKDZXNTB-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN([C@@H]1CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B6605937.png)

![4-chloro-N-[2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605943.png)

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)





![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
